2-[(dibenzo[b,d]furan-3-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione 2-[(dibenzo[b,d]furan-3-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC10718746
InChI: InChI=1S/C21H13N3O5/c25-20-16-8-6-13(24(27)28)10-17(16)21(26)23(20)11-22-12-5-7-15-14-3-1-2-4-18(14)29-19(15)9-12/h1-10,22H,11H2
SMILES: C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NCN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-]
Molecular Formula: C21H13N3O5
Molecular Weight: 387.3 g/mol

2-[(dibenzo[b,d]furan-3-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione

CAS No.:

Cat. No.: VC10718746

Molecular Formula: C21H13N3O5

Molecular Weight: 387.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(dibenzo[b,d]furan-3-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione -

Specification

Molecular Formula C21H13N3O5
Molecular Weight 387.3 g/mol
IUPAC Name 2-[(dibenzofuran-3-ylamino)methyl]-5-nitroisoindole-1,3-dione
Standard InChI InChI=1S/C21H13N3O5/c25-20-16-8-6-13(24(27)28)10-17(16)21(26)23(20)11-22-12-5-7-15-14-3-1-2-4-18(14)29-19(15)9-12/h1-10,22H,11H2
Standard InChI Key DGTRBGFPLVPZFS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NCN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NCN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Analysis

The compound’s architecture integrates a dibenzo[b,d]furan moiety linked via an aminomethyl bridge to a 5-nitro-substituted isoindole-1,3(2H)-dione core. The dibenzofuran component consists of two fused benzene rings connected through a furan oxygen, while the isoindole-dione system features a bicyclic structure with two ketone groups at positions 1 and 3. The nitro group at position 5 enhances electron-withdrawing properties, influencing reactivity and biological interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC21H13N3O5\text{C}_{21}\text{H}_{13}\text{N}_{3}\text{O}_{5}
Molecular Weight387.35 g/mol
Key Functional GroupsNitro, ketone, furan, amine
Hybridizationsp²/sp³ hybridized carbons

Synthesis and Optimization Strategies

Traditional Multi-Step Organic Synthesis

The preparation of this compound typically involves sequential reactions, including:

  • Aminomethylation: Coupling dibenzo[b,d]furan-3-amine with a bromomethylated isoindole-dione precursor under basic conditions.

  • Nitration: Introducing the nitro group at position 5 using a nitrating agent like nitric acid-sulfuric acid mixture.

  • Purification: Chromatographic techniques to isolate the final product.

Yield optimization remains challenging due to steric hindrance from the dibenzofuran group and side reactions during nitration.

Advanced Methodologies

Recent advances propose continuous flow reactors to enhance efficiency. These systems improve heat transfer and reaction control, reducing decomposition risks. Additionally, Scholl-type oxidative cyclization—a method validated for analogous dibenzoisoindolones—offers a potential alternative for constructing the fused aromatic system . This approach employs phenyliodine(III) bis(trifluoroacetate) (PIFA) to mediate intramolecular C–C bond formation, though its applicability to nitro-substituted derivatives requires further validation .

Biological Activities and Mechanistic Insights

Cyclooxygenase (COX) Inhibition

Molecular docking studies reveal strong interactions with COX-1 and COX-2 enzymes, critical targets in inflammation and cancer. Key binding features include:

  • Hydrogen bonding between the nitro group and Arg120/Arg499 residues.

  • π-π stacking of the dibenzofuran ring with Tyr355/Trp387 hydrophobic pockets.

Table 2: Predicted Binding Affinities

EnzymeBinding Energy (kcal/mol)Key Interactions
COX-1-9.2Arg120 H-bond, Tyr355 π-π
COX-2-8.7Arg499 H-bond, Trp387 π-π

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Replacing the 5-nitro group with a 4-nitro substituent (as in 2-[(dibenzo[b,d]furan-3-ylamino)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione) reduces COX-2 selectivity by 40%, underscoring the importance of substituent positioning.

Dibenzoisoindolone Derivatives

Compounds like dibenzo[e,g]isoindol-1-ones—synthesized via PIFA-mediated cyclization —exhibit similar aromatic fusion but lack the aminomethyl linker. These derivatives show moderate kinase inhibition, suggesting the aminomethyl group in the target compound enhances target specificity .

Pharmacological Applications and Future Directions

Anti-Inflammatory Therapeutics

The compound’s COX-2 selectivity positions it as a candidate for inflammatory bowel disease treatment, with reduced gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs (NSAIDs).

Oncological Implications

Ongoing research explores its synergy with PD-0325901 (a MEK inhibitor) , leveraging dual-pathway inhibition to overcome chemoresistance in KRAS-mutant cancers.

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